molecular formula C12H11BrN2O2S B2506345 2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester CAS No. 1497270-86-6

2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester

Cat. No.: B2506345
CAS No.: 1497270-86-6
M. Wt: 327.2
InChI Key: DXOVDMIKXSACNX-UHFFFAOYSA-N
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Description

2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 2-bromoaniline under appropriate conditions to yield the desired compound . The reaction conditions often include refluxing in ethanol and monitoring the progress using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can modify the functional groups on the thiazole ring .

Scientific Research Applications

2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole-4-carboxylate: A precursor in the synthesis of 2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester.

    2-(2-Chloroanilino)thiazole-4-carboxylic acid ethyl ester: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Fluoroanilino)thiazole-4-carboxylic acid ethyl ester: Contains a fluorine atom instead of bromine

Uniqueness

The presence of the bromine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity compared to its chloro and fluoro analogs .

Properties

IUPAC Name

ethyl 2-(2-bromoanilino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-6-4-3-5-8(9)13/h3-7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOVDMIKXSACNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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